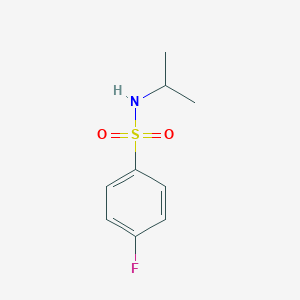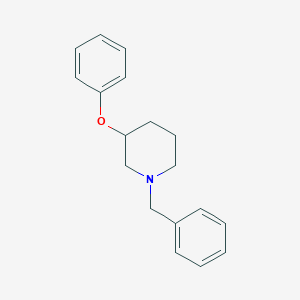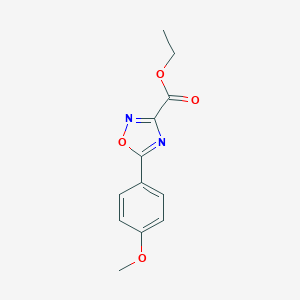![molecular formula C17H14N2 B180969 4-[(E)-2-quinolin-8-ylethenyl]aniline CAS No. 54-01-3](/img/structure/B180969.png)
4-[(E)-2-quinolin-8-ylethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-quinolin-8-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QEA is a fluorescent probe that has been used for the detection of metal ions, such as copper and zinc, in biological systems.
Mecanismo De Acción
4-[(E)-2-quinolin-8-ylethenyl]aniline works by binding with copper and zinc ions through its quinoline moiety. The resulting complex emits a fluorescent signal, which can be detected using various techniques, such as fluorescence microscopy and spectroscopy. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have high selectivity and sensitivity towards copper and zinc ions, making it an ideal probe for the detection of these ions in biological and environmental samples.
Efectos Bioquímicos Y Fisiológicos
4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have minimal toxicity towards living cells and tissues. It has been used for the detection of copper and zinc ions in various biological samples, including living cells and tissues, without causing any adverse effects. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil, without causing any significant environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages for lab experiments. It is a highly sensitive and selective probe for the detection of copper and zinc ions. It has minimal toxicity towards living cells and tissues, making it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been shown to have good photostability, which allows for long-term imaging experiments. However, 4-[(E)-2-quinolin-8-ylethenyl]aniline has some limitations, including its limited solubility in aqueous solutions, which can affect its performance in some biological and environmental samples.
Direcciones Futuras
There are several future directions for the use of 4-[(E)-2-quinolin-8-ylethenyl]aniline. One potential application is in the development of new diagnostic tools for the detection of copper and zinc ions in biological samples. 4-[(E)-2-quinolin-8-ylethenyl]aniline could also be used in the development of new therapeutics for diseases that involve copper and zinc ion dysregulation, such as Alzheimer's disease. Additionally, 4-[(E)-2-quinolin-8-ylethenyl]aniline could be used in the development of new environmental monitoring tools for the detection of copper and zinc ions in water and soil samples.
Conclusion:
In conclusion, 4-[(E)-2-quinolin-8-ylethenyl]aniline is a highly sensitive and selective fluorescent probe for the detection of copper and zinc ions in biological and environmental samples. Its minimal toxicity towards living cells and tissues makes it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages and limitations for lab experiments, and there are several future directions for its use in various fields.
Métodos De Síntesis
The synthesis of 4-[(E)-2-quinolin-8-ylethenyl]aniline involves the reaction of 8-hydroxyquinoline with aniline in the presence of acetic acid and sulfuric acid. The resulting product is then treated with acetic anhydride to yield 4-[(E)-2-quinolin-8-ylethenyl]aniline. The overall yield of this synthesis is around 60%.
Aplicaciones Científicas De Investigación
4-[(E)-2-quinolin-8-ylethenyl]aniline has been extensively used as a fluorescent probe for the detection of metal ions in biological systems. It has been shown to selectively bind with copper and zinc ions, which are essential for various biological processes. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been used for the detection of copper and zinc ions in living cells, tissues, and even in vivo. It has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil.
Propiedades
Número CAS |
54-01-3 |
|---|---|
Nombre del producto |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-10-7-13(8-11-16)6-9-15-4-1-3-14-5-2-12-19-17(14)15/h1-12H,18H2/b9-6+ |
Clave InChI |
LQISQXZOGSQMJG-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)/C=C/C3=CC=C(C=C3)N)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
Otros números CAS |
54-01-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)



![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)




![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)